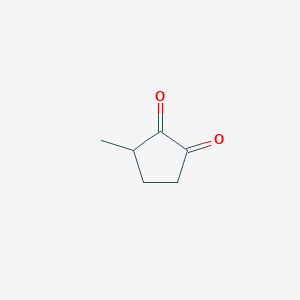

3-Methylcyclopentane-1,2-dione

描述

3-Methylcyclopentane-1,2-dione is an ortho-cyclic diketone with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol . This compound is known for its sweet, maple-like aroma and is used in various flavor and fragrance applications . It is also referred to as 3-Methyl-1,2-cyclopentanedione .

准备方法

Synthetic Routes and Reaction Conditions: 3-Methylcyclopentane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopentane-1,3,5-trione with water and phosphoric acid under reflux conditions . Another method includes the catalytic reduction of 2-methylcyclopentane-1,3,5-trione over platinum .

Industrial Production Methods: Industrial production of this compound typically involves the distillation of wood or the corresponding tar oil, where it is formed during the dry distillation process . The compound is then purified through crystallization and distillation techniques.

化学反应分析

Types of Reactions: 3-Methylcyclopentane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkyl halides are often employed in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclopentane derivatives.

科学研究应用

Organic Synthesis

3-Methylcyclopentane-1,2-dione is primarily utilized as an intermediate in organic synthesis. Its reactive carbonyl groups facilitate various chemical transformations, allowing it to serve as a precursor for more complex molecules. Some notable applications include:

- Synthesis of O-Vinylcyclopentenones : The compound can be used in the stereoselective synthesis of O-vinylcyclopentenones through catalytic reactions involving triphenylphosphine and propiolate esters .

- Building Block for Complex Molecules : The diketone structure enables its use in synthesizing various derivatives that can be employed in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The unique reactivity of this compound has attracted interest in medicinal chemistry:

- Potential Drug Scaffold : Research indicates that this compound may serve as a scaffold for developing drugs targeting various diseases due to its structural properties and reactivity.

- Anti-inflammatory Properties : Studies have shown that this compound exhibits anti-inflammatory effects and can scavenge peroxynitrite, suggesting its potential use in treating inflammatory conditions .

Toxicology and Safety Considerations

Despite its promising applications, the safety profile of this compound is not extensively characterized. General precautions should be taken when handling the compound:

- Irritation Risks : As with many diketones, there is potential for eye, skin, and respiratory irritation; therefore, it is advisable to handle the compound in a well-ventilated area while wearing appropriate protective equipment.

- Inhalation Toxicity : The compound has been included in studies assessing the inhalation toxicity of non-nicotine e-cigarette constituents, highlighting concerns regarding its effects when vaporized .

作用机制

The mechanism of action of 3-Methylcyclopentane-1,2-dione involves its interaction with various molecular targets and pathways:

Anti-inflammatory Effects: The compound exerts anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-kappaB) pathway, which plays a central role in inflammation.

Peroxynitrite Scavenging: It scavenges peroxynitrite, a reactive nitrogen species, thereby reducing oxidative stress and inflammation.

相似化合物的比较

2-Methylcyclopentane-1,3-dione: Another cyclic diketone with similar structural features but different reactivity and applications.

3-Methyl-2-cyclopenten-1-one: A related compound with a similar molecular formula but distinct chemical properties and uses.

Uniqueness: 3-Methylcyclopentane-1,2-dione is unique due to its ortho-cyclic diketone structure, which imparts specific reactivity and aromatic properties. Its ability to act as a flavoring agent and its potential anti-inflammatory effects further distinguish it from similar compounds .

生物活性

3-Methylcyclopentane-1,2-dione (3-MCP) is an organic compound characterized by its diketone structure, which includes two carbonyl groups attached to a cyclopentane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and food science, due to its biological activities and potential therapeutic applications.

- Molecular Formula : C₆H₈O₂

- Molecular Weight : 112.13 g/mol

- CAS Number : 765-70-8

The presence of two ketone groups makes 3-MCP a versatile building block for further transformations in organic synthesis and medicinal chemistry .

Antioxidant Properties

This compound exhibits significant antioxidant activity. A study highlighted its ability to scavenge reactive oxygen species (ROS), including peroxynitrite, which is known to induce cellular damage and inflammation . The compound's antioxidant properties suggest potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research indicates that 3-MCP can down-regulate the NF-kappaB signaling pathway, which plays a crucial role in inflammatory responses. By inhibiting this pathway, 3-MCP may help mitigate inflammation associated with aging and various chronic diseases . This anti-inflammatory action is particularly relevant in conditions such as arthritis and cardiovascular diseases.

PPAR Agonist Activity

Another significant aspect of 3-MCP's biological activity is its role as a peroxisome proliferator-activated receptor (PPAR) gamma agonist. PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and glucose homeostasis. The activation of PPAR gamma by 3-MCP suggests its potential utility in managing metabolic disorders like diabetes .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-MCP:

- Antioxidative Mechanisms :

- Inflammation Modulation :

- Metabolic Regulation :

Summary of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Antioxidant | Scavenging ROS (e.g., peroxynitrite) | Prevention of oxidative stress diseases |

| Anti-inflammatory | Inhibition of NF-kappaB signaling | Treatment of chronic inflammatory diseases |

| PPAR Agonist | Activation of PPAR gamma | Management of metabolic disorders |

属性

IUPAC Name |

3-methylcyclopentane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACYKCIZDVVNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047716 | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Off-white crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | 1,2-Cyclopentanedione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

765-70-8 | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclopentanedione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclopentane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

106.5 - 107 °C | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Methyl-1,2-cyclopentanedione?

A1: The molecular formula of 3-Methyl-1,2-cyclopentanedione is C6H8O2, and its molecular weight is 112.13 g/mol.

Q2: What is known about the enol structure of 3-Methyl-1,2-cyclopentanedione?

A2: Research indicates that 3-Methyl-1,2-cyclopentanedione predominantly exists in its enol form. This has been confirmed through spectroscopic studies. []

Q3: How does the presence of the α-diketone functionality in 3-Methyl-1,2-cyclopentanedione impact its reactivity?

A3: The α-diketone functionality in 3-Methyl-1,2-cyclopentanedione plays a crucial role in its reactivity. It enables the molecule to participate in reactions such as the "Pd AAA−Claisen rearrangement" and act as an efficient Michael acceptor in its oxidized ene-1,2-dione form. These properties have been strategically employed in the enantioselective synthesis of (-)-terpestacin. []

Q4: How does 3-Methyl-1,2-cyclopentanedione interact with the NF-κB signaling pathway?

A4: 3-Methyl-1,2-cyclopentanedione exhibits anti-inflammatory effects by downregulating the age-related NF-κB signaling cascade. Studies show that it reduces the phosphorylation of IκB and other upstream events in the NF-κB pathway. This, in turn, inhibits NF-κB translocation to the nucleus and the subsequent expression of pro-inflammatory genes like iNOS, COX-2, VCAM-1, MCP-1, and IL-6. []

Q5: Can 3-Methyl-1,2-cyclopentanedione scavenge reactive oxygen and nitrogen species?

A5: Yes, 3-Methyl-1,2-cyclopentanedione demonstrates potent scavenging activity against peroxynitrite (ONOO-), a reactive nitrogen species. It suppresses ONOO−-mediated oxidation of dihydrorhodamine 123 and protects glutathione reductase from ONOO−-induced damage. [] Additionally, research suggests that melanin can mediate a redox reaction involving adsorbed nitric oxide (NO) and oxygen in the presence of 3-methyl-1,2-cyclopentanedione. This reaction potentially leads to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). []

Q6: Does 3-Methyl-1,2-cyclopentanedione interact with any enzymes?

A6: 3-Methyl-1,2-cyclopentanedione has been identified as an uncompetitive inhibitor of a novel NADPH-dependent carbonyl reductase enzyme found in the fungi Mucor ambiguus AKU 3006. This enzyme exhibits high specificity for conjugated polyketones. []

Q7: How is 3-Methyl-1,2-cyclopentanedione used in the synthesis of other compounds?

A7: 3-Methyl-1,2-cyclopentanedione serves as a key starting material in the synthesis of dl-malyngolide, a marine antibiotic δ-lactone. [] It is also used in the synthesis of 2-Methylglutaric Acid through oxidation on anodically generated Ce(IV). []

Q8: Can 3-Methyl-1,2-cyclopentanedione be found in natural sources? What role does it play?

A8: 3-Methyl-1,2-cyclopentanedione is a volatile compound identified in various natural sources. For instance, it is found in the dry distillates of Acacia seyal stem, stem wood, and stem bark, which are used for their cosmetic, aromatic, and medicinal properties in Sudan. [] It is also present in bio-oil produced by the pyrolysis of coconut shells. [] In tobacco process flavor, derived from concentrated Sydney juice, 3-Methyl-1,2-cyclopentanedione contributes to the overall aroma profile. []

Q9: How does the concentration of 3-Methyl-1,2-cyclopentanedione affect the properties of wood vinegar?

A9: In wood vinegar derived from Cinnamomum parthenoxylon stem wood, 3-Methyl-1,2-cyclopentanedione contributes to its termiticidal activity. Higher concentrations of wood vinegar, and consequently 3-Methyl-1,2-cyclopentanedione, have been linked to increased termite mortality. []

Q10: What analytical techniques are used to identify and quantify 3-Methyl-1,2-cyclopentanedione?

A10: Gas chromatography-mass spectrometry (GC-MS) is commonly employed for both qualitative and quantitative analysis of 3-Methyl-1,2-cyclopentanedione in various matrices, including plant extracts, bio-oil, and wood vinegar. [, , , ]

Q11: Are there computational studies on 3-Methyl-1,2-cyclopentanedione and its complexes?

A11: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the adsorption behavior of 3-Methyl-1,2-cyclopentanedione on an aluminum (111) plane. [] Furthermore, DFT calculations combined with NMR studies have been used to analyze the isomers and conformers of 3-Methyl-1,2-cyclopentanedione complexes with Ti(OiPr)4. These studies have revealed the formation of multiple isomeric complexes and provided insights into their relative stabilities and abundances. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。